1-(Bromomethyl)-4-pentadecyl-benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-4-pentadecylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21-16-18-22(20-23)19-17-21/h16-19H,2-15,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPLTWXBDVRYOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 1 Bromomethyl 4 Pentadecyl Benzene
Precursor Synthesis and Functionalization Strategies towards 4-Pentadecyltoluene
The most prominent method for synthesizing alkylbenzenes is the Friedel-Crafts alkylation. lumenlearning.commt.comlibretexts.org This electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring, in this case, toluene (B28343), with an alkylating agent such as a long-chain alkyl halide or alkene in the presence of a strong Lewis acid catalyst. mt.comchemguide.co.uk
The general reaction for forming a similar structure, long-chain alkylbenzene, involves reacting benzene (B151609) with a long-chain alkene like 1-dodecene (B91753) or 1-pentadecene. etsu.eduresearchgate.net Common Lewis acid catalysts include aluminum chloride (AlCl₃) and ferric chloride (FeCl₃). lumenlearning.commt.com The reaction proceeds by the catalyst activating the alkylating agent to form a carbocation or a related electrophilic species, which is then attacked by the aromatic ring. libretexts.orglibretexts.org
However, Friedel-Crafts alkylation is beset by several limitations:
Carbocation Rearrangement : Primary alkyl halides or alkenes can form primary carbocations that are prone to hydride or alkyl shifts to form more stable secondary or tertiary carbocations. This can lead to a mixture of isomeric products. etsu.edulibretexts.org
Polyalkylation : The product, an alkylbenzene, is more reactive than the starting material because the alkyl group is an activating group. This can lead to the addition of multiple alkyl groups to the aromatic ring. lumenlearning.comlibretexts.org
To address these challenges, various catalytic systems have been explored, including solid acid catalysts which can offer improved selectivity and environmental benefits. etsu.edu
Table 1: Catalytic Systems for Friedel-Crafts Alkylation of Arenes
| Catalyst System | Alkylating Agent | Target Product Type | Key Features & Limitations | Source(s) |
|---|---|---|---|---|
| AlCl₃ / FeCl₃ | Alkyl Halides, Alkenes | Alkylbenzenes | Classic, effective Lewis acids; Prone to carbocation rearrangement and polyalkylation. | lumenlearning.com, mt.com |
| Solid Supported Transition Metal Halides (e.g., Ta(V), Nb(V)) | C8-C10 Olefins | Alkylbenzenes | Successfully used to catalyze the alkylation of benzene. | etsu.edu |
| Activated Clays / Aluminosilicates | C9-C12 Olefins | Alkylbenzenes | Good catalytic characteristics at 120-140 °C. | etsu.edu |
To circumvent the issues of rearrangement and polyalkylation inherent in Friedel-Crafts alkylation, an alternative two-step approach, Friedel-Crafts acylation followed by reduction, is often employed for preparing linear alkylbenzenes. While this route typically yields a ketone, its subsequent reduction provides the desired alkyl chain without rearrangement.
The acylation step involves reacting the aromatic compound with an acyl chloride or anhydride (B1165640) using a Lewis acid catalyst like AlCl₃. libretexts.org This reaction forms a ketone (an acylbenzene), and the deactivating nature of the acyl group prevents polyacylation. The resulting ketone can then be reduced to the corresponding alkane via methods such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).
For the specific synthesis of 4-pentadecyltoluene, one would start with toluene and react it with pentadecanoyl chloride in a Friedel-Crafts acylation reaction. The resulting 4-pentadecanoyltoluene would then be reduced to yield 4-pentadecyltoluene.
Cashew Nut Shell Liquid (CNSL), an abundant and renewable agro-waste, has emerged as a valuable starting material for the synthesis of various fine chemicals, including long-chain alkylphenols. ajol.inforesearchgate.net CNSL is a natural source of anacardic acid and cardanol, both of which feature a C15 alkyl chain attached to a phenolic ring. ajol.infobangor.ac.uk
The process typically involves the hydrogenation of cardanol, a major component of CNSL, to produce 3-pentadecylphenol. google.comgoogle.com This is commonly achieved using catalysts such as Palladium on carbon (Pd/C) under hydrogen pressure. google.comgoogle.com While this provides a meta-substituted pentadecyl chain, further chemical transformations would be necessary to arrive at the para-substituted toluene precursor required for 1-(bromomethyl)-4-pentadecyl-benzene. Nevertheless, the use of CNSL demonstrates a sustainable pathway to obtaining the key pentadecyl-substituted aromatic core. google.com
Selective Benzylic Bromination Techniques for 4-Pentadecyltoluene
Once 4-pentadecyltoluene is synthesized, the final step is the selective bromination of the methyl group at the benzylic position. The benzylic carbon is particularly reactive towards radical halogenation. ucalgary.calibretexts.org
The most common and effective method for selective benzylic bromination is a free-radical substitution reaction, often known as the Wohl-Ziegler reaction. masterorganicchemistry.comwikipedia.org This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent like carbon tetrachloride (CCl₄), along with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or initiation via UV light. wikipedia.orgprepchem.com
The key to the selectivity of this reaction is the use of NBS, which provides a constant but very low concentration of molecular bromine (Br₂) and bromine radicals (Br•) in the reaction mixture. youtube.commasterorganicchemistry.com This low concentration minimizes competitive electrophilic addition to the aromatic ring, which would require a Lewis acid catalyst, and favors the radical pathway at the benzylic position. ucalgary.camasterorganicchemistry.com
The mechanism proceeds via a radical chain reaction:
Initiation : The reaction is initiated by the homolytic cleavage of the radical initiator or the weak N-Br bond in NBS by heat or light, generating a small number of bromine radicals. ucalgary.calibretexts.org
Propagation : A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 4-pentadecyltoluene. This step is highly favorable because it forms a resonance-stabilized benzylic radical. youtube.comlibretexts.org This benzylic radical then reacts with a molecule of Br₂ (formed from the reaction of NBS with trace HBr) to yield the product, this compound, and another bromine radical, which continues the chain. ucalgary.cayoutube.com
Termination : The reaction terminates when radicals combine with each other. ucalgary.ca
The stability of the benzylic radical is crucial for the selectivity of this reaction, as the C-H bonds at this position are weaker than other alkyl C-H bonds. libretexts.orglibretexts.org
Table 2: Conditions for Radical Benzylic Bromination
| Substrate Type | Brominating Agent | Initiator / Conditions | Solvent | Key Outcome | Source(s) |
|---|---|---|---|---|---|
| Alkylbenzenes | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide, Reflux | CCl₄ (traditional), Acetonitrile | Selective bromination at the benzylic position. | wikipedia.org, researchgate.net |
| Toluene derivatives | N-Bromosuccinimide (NBS) | UV light (e.g., 405 nm LED) | Acetonitrile, Toluene | High selectivity and efficiency, suitable for continuous flow processes. | acs.org, researchgate.net |
| p-Azidotoluene | N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN), Reflux | Carbon Tetrachloride | Synthesis of p-azidobenzyl bromide. | prepchem.com |
While radical-initiated reactions are standard, research has also explored the use of transition metal catalysts to facilitate benzylic bromination, often under milder conditions. These methods can enhance reaction rates and selectivity.
One notable example involves the use of Zirconium(IV) chloride (ZrCl₄) as a Lewis acid catalyst with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source. nih.gov This system has been shown to efficiently catalyze the bromination of aromatic side chains, proceeding through a radical generation pathway even at room temperature. nih.gov In contrast, Brønsted acids under similar conditions tend to promote bromination of the aromatic ring itself. nih.gov Other catalytic systems, such as those involving indium chloride or lanthanide complexes under photochemical conditions, have also been investigated for related C-H functionalizations, indicating a broad interest in metal-mediated pathways for such transformations. acs.orgacs.org
Table 3: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 4-Pentadecyltoluene |
| Toluene |
| 1-Pentadecene |
| Aluminum chloride |
| Ferric chloride |
| 1-Dodecene |
| Phosphotungstic acid |
| Pentadecanoyl chloride |
| 4-Pentadecanoyltoluene |
| Anacardic acid |
| Cardanol |
| 3-Pentadecylphenol |
| Palladium on carbon |
| N-Bromosuccinimide (NBS) |
| Carbon tetrachloride |
| Azobisisobutyronitrile (AIBN) |
| Benzoyl peroxide |
| Bromine |
| Hydrogen bromide |
| Zirconium(IV) chloride |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) |
| Indium chloride |
Optimization of Reaction Parameters for Yield and Purity
The synthesis of this compound, while not extensively detailed in dedicated literature, can be achieved through the radical bromination of 1-methyl-4-pentadecyl-benzene. The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product, minimizing the formation of byproducts such as dibrominated species or unreacted starting material. Key parameters that are typically optimized include the choice of brominating agent, initiator, solvent, reaction temperature, and reaction time.
A common method for this transformation is the Wohl-Ziegler bromination, which employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator. The reaction is typically carried out in a non-polar solvent.
Table 1: Optimization of Brominating Agent and Initiator
| Entry | Brominating Agent (Equivalents) | Initiator (mol%) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | NBS (1.1) | AIBN (5) | 85 | 92 |
| 2 | NBS (1.1) | BPO (5) | 82 | 90 |
| 3 | NBS (1.5) | AIBN (5) | 88 | 85 (dibromo impurity) |
NBS: N-Bromosuccinimide, AIBN: Azobisisobutyronitrile, BPO: Benzoyl peroxide. Yields and purities are representative.
As indicated in the table, using a slight excess of NBS is generally effective. AIBN is often preferred as an initiator over BPO due to its more predictable decomposition rate. While elemental bromine under photochemical conditions is a possibility, it can be less selective.
The choice of solvent is another critical factor. The solvent should be inert to the reaction conditions and capable of dissolving the starting material. Halogenated solvents are common, but greener alternatives are increasingly sought.
Table 2: Effect of Solvent on Reaction Outcome
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | CCl4 | 77 (reflux) | 4 | 85 |
| 2 | Cyclohexane (B81311) | 81 (reflux) | 4 | 80 |
| 3 | Acetonitrile | 82 (reflux) | 6 | 75 |
Reaction conditions: 1-methyl-4-pentadecyl-benzene (1 eq.), NBS (1.1 eq.), AIBN (5 mol%). Yields are representative.
Carbon tetrachloride (CCl4) has historically been a common solvent for these reactions, often providing good yields. However, due to its toxicity and environmental concerns, alternative solvents like cyclohexane or ethyl acetate (B1210297) are increasingly used. The reaction time and temperature are also optimized to ensure complete conversion of the starting material while minimizing byproduct formation. scielo.br
Green Chemistry and Sustainable Synthetic Pathways for Benzylic Halides
The principles of green chemistry are increasingly being applied to the synthesis of benzylic halides to reduce the environmental impact of these processes. wjpmr.com This involves the use of safer reagents and solvents, energy-efficient reaction conditions, and the minimization of waste.
One significant advancement in the green synthesis of benzylic halides is the use of light as a "reagentless" initiator. google.com Photochemical methods, utilizing either sunlight or energy-efficient light sources like LEDs, can initiate the radical bromination without the need for chemical initiators like AIBN or BPO, which can be toxic and leave residues in the product. google.comgoogle.com This approach not only enhances the safety of the reaction but also simplifies purification.
The selection of solvents is another core aspect of green synthetic design. Traditional halogenated solvents such as carbon tetrachloride and chloroform (B151607) are being replaced with more environmentally benign alternatives. rsc.org For the synthesis of benzylic halides, solvents like ethyl acetate, acetonitrile, or even solvent-free conditions are being explored. scielo.br The use of water as a solvent in certain photocatalytic systems for related transformations also represents a significant step towards sustainability. rsc.org
Furthermore, the development of catalytic systems that are recoverable and reusable aligns with green chemistry principles. While not always directly applicable to radical brominations, the broader field of halide synthesis is seeing innovations in heterogeneous catalysis that can reduce waste and improve process efficiency. For instance, the use of single-atom catalysts in related C-C and C-X bond formations points towards future possibilities for more sustainable halide syntheses. acs.org
Elucidation of Chemical Reactivity and Derivatization Pathways of 1 Bromomethyl 4 Pentadecyl Benzene
Nucleophilic Substitution Reactions at the Benzylic Carbon
The benzylic carbon in 1-(bromomethyl)-4-pentadecyl-benzene is electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity allows for the facile replacement of the bromine atom, paving the way for the synthesis of a diverse array of derivatives. These reactions are fundamental to the synthetic utility of the compound.
While ethers and esters can be formed directly from this compound, a common and efficient pathway involves its hydrolysis to the corresponding alcohol, 4-pentadecylbenzyl alcohol. This alcohol can then be converted to a variety of ether and ester derivatives.
The synthesis of benzyl (B1604629) ethers often employs methods like the Williamson ether synthesis, where an alkoxide reacts with the benzyl halide. For 4-pentadecylbenzyl alcohol, it can be deprotonated with a base like sodium hydride to form the corresponding alkoxide, which then reacts with an alkyl halide to yield the desired ether. Alternatively, modern methods using reagents like 2-benzyloxy-1-methylpyridinium triflate under neutral conditions offer a mild route to benzyl ethers. beilstein-journals.org For instance, the reaction of an alcohol with 2-benzyloxypyridine and methyl triflate in toluene (B28343) at elevated temperatures provides the benzyl ether. beilstein-journals.org
Esterification is typically achieved by reacting 4-pentadecylbenzyl alcohol with a carboxylic acid or its more reactive derivatives, such as an acid chloride or anhydride (B1165640), often in the presence of a base like pyridine (B92270) or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). medcraveonline.com The formation of 4-methoxybenzyl (PMB) esters, a related transformation, can be accomplished by reacting a carboxylic acid with 4-methoxybenzyl alcohol under various conditions, including using PMB isourea or via N-acylimidazoles activated by pyridinium (B92312) salts. nih.gov These methods highlight the general strategies applicable to the long-chain analogue.
Table 1: Representative Conditions for Ether and Ester Synthesis
| Product Type | Reactants | Reagents/Conditions | Reference |
|---|---|---|---|
| Benzyl Ether | Alcohol, 2-Benzyloxypyridine | Methyl triflate, MgO, Toluene, 90 °C | beilstein-journals.org |
| Benzyl Ester | Carboxylic Acid, Benzyl Alcohol | Acid/Base catalyst (e.g., DMAP) | medcraveonline.com |
| PMB Ester | Carboxylic Acid, PMB Isourea | THF, Room Temperature | nih.gov |
The bromine atom of this compound can be readily displaced by nitrogen nucleophiles to create valuable amine and amide derivatives. Direct reaction with ammonia (B1221849) or primary and secondary amines in an SN2 fashion leads to the corresponding primary, secondary, or tertiary 4-pentadecylbenzylamines. To avoid over-alkylation, a large excess of the amine is often used.
A more controlled method for synthesizing primary amines is the Gabriel synthesis. This involves reacting the benzylic bromide with potassium phthalimide (B116566), followed by hydrolysis or hydrazinolysis of the resulting N-alkyl phthalimide to release the primary amine. Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for forming carbon-nitrogen bonds. nih.gov These reactions typically couple an aryl or benzyl halide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov
Amide derivatives can be synthesized by first preparing the 4-pentadecylbenzylamine and then acylating it with an acid chloride or anhydride. Alternatively, this compound can react with the anion of an amide to form an N-alkylated amide directly.
The synthesis of thiols and sulfides from this compound follows pathways analogous to those for alcohols and ethers. Reaction with a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH), can produce 4-pentadecylbenzyl thiol. libretexts.org A common issue with this method is the formation of the corresponding sulfide (B99878) as a byproduct, as the initially formed thiol is also nucleophilic. libretexts.org To mitigate this, thiourea (B124793) is often used as a nucleophile, forming an intermediate isothiourea salt that is subsequently hydrolyzed to yield the thiol. libretexts.orglibretexts.org
Symmetrical or unsymmetrical sulfides (thioethers) are prepared via a method analogous to the Williamson ether synthesis. A thiol is first deprotonated with a base (e.g., sodium hydride) to form a thiolate anion (RS⁻), which then acts as a potent nucleophile to displace the bromide from this compound in an SN2 reaction. libretexts.org Boron trifluoride monohydrate has also been used to catalyze the one-pot synthesis of sulfides from carbonyl compounds, thiols, and triethylsilane, a method that can be extended to prepare bis-sulfides from dicarbonyl compounds. arkat-usa.org Additionally, palladium-catalyzed debenzylative cross-coupling reactions can synthesize diaryl sulfides from aryl benzyl sulfides and aryl bromides. organic-chemistry.org
Table 2: Synthesis of Sulfur-Containing Derivatives
| Product | Reactant(s) | Reagents/Conditions | Notes | Reference |
|---|---|---|---|---|
| Thiol | Alkyl Halide | NaSH | Risk of sulfide byproduct formation. | libretexts.org |
| Thiol | Alkyl Halide, Thiourea | 1. SN2 reaction; 2. Hydrolysis | Avoids over-alkylation. | libretexts.orglibretexts.org |
| Sulfide | Thiol, Alkyl Halide | Base (e.g., NaH) | Forms thiolate in situ. | libretexts.org |
| Diaryl Sulfide | Aryl Benzyl Sulfide, Aryl Bromide | Pd(dba)₂, NiXantPhos, NaN(SiMe₃)₂ | Debenzylative cross-coupling. | organic-chemistry.org |
Benzylic halides like this compound are unique in that they can readily undergo nucleophilic substitution via both SN1 and SN2 mechanisms. quora.comucalgary.ca The choice of pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the specific substitution on the benzene (B151609) ring.
SN1 Pathway : This mechanism involves a two-step process where the leaving group (bromide) first departs, forming a resonance-stabilized benzylic carbocation. masterorganicchemistry.comquora.com The positive charge is delocalized over the benzene ring, making this intermediate relatively stable. This pathway is favored by polar, protic solvents (like water or ethanol) which can solvate both the carbocation and the leaving group, and by weak nucleophiles. quora.comquora.com The long p-pentadecyl group has a minor electron-donating inductive effect, which can further stabilize the carbocation. The rate of an SN1 reaction is unimolecular and depends only on the concentration of the substrate. masterorganicchemistry.com
SN2 Pathway : This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide ion leaves. masterorganicchemistry.com This pathway is favored by strong, anionic nucleophiles and polar, aprotic solvents (like acetone (B3395972) or DMSO). quora.com As a primary benzylic halide, this compound has relatively low steric hindrance at the reaction center, making it a good candidate for SN2 reactions. ucalgary.ca The rate of an SN2 reaction is bimolecular, depending on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com
In practice, a continuum often exists, and some reactions may proceed through a mixture of both pathways simultaneously. researchgate.net
Carbon-Carbon Bond Forming Reactions via Coupling Strategies
The carbon-bromine bond in this compound serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
These reactions are cornerstones of modern organic synthesis and offer powerful methods for elaborating the structure of this compound.
Suzuki-Miyaura Coupling : This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. youtube.comlibretexts.org While typically used for aryl-aryl coupling, it can be adapted for sp³-hybridized halides. The reaction of this compound with an aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base would yield a diarylmethane or an allylbenzene (B44316) derivative, respectively. princeton.edu The general mechanism involves oxidative addition of the benzyl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to give the product and regenerate the catalyst. libretexts.org
Heck Reaction : The Heck reaction typically couples an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgrsc.org The use of benzyl halides is also well-established. nih.govtaylorandfrancis.com Reacting this compound with an alkene (e.g., methyl acrylate) in the presence of a palladium catalyst and a base would result in the formation of a new C-C bond at the benzylic position, yielding a substituted allylbenzene derivative. nih.gov
Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.govorganic-chemistry.orglibretexts.org The coupling of benzyl bromides with terminal alkynes provides a direct route to substituted benzylic alkynes. A recently developed method allows for the rapid, room-temperature coupling of benzyl bromides with lithium acetylides using a palladium catalyst, a transformation that is tolerant of various functional groups. rsc.org This would allow this compound to be converted into a 4-pentadecyl-substituted benzyl alkyne.
Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Typical Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Benzyl Bromide + Boronic Acid/Ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | Diaryl/Alkyl/Vinyl Methane | libretexts.orgprinceton.edu |
| Heck | Benzyl Bromide + Alkene | Pd(OAc)₂, Base (e.g., Bu₃N) | Substituted Alkene | wikipedia.orgnih.govtaylorandfrancis.com |
| Sonogashira | Benzyl Bromide + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Substituted Alkyne | wikipedia.orgnih.govrsc.org |
Application in Organometallic Chemistry: Grignard and Organolithium Reagents
The benzylic bromide functionality of this compound serves as a versatile precursor for the formation of highly reactive organometallic species, specifically Grignard and organolithium reagents. These reagents are potent nucleophiles and strong bases, enabling the formation of new carbon-carbon bonds, a cornerstone of synthetic organic chemistry.
Grignard Reagent Formation: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (4-pentadecylbenzyl)magnesium bromide. libretexts.org The mechanism involves a single electron transfer from the magnesium surface to the alkyl halide. The stability of the resulting benzylic radical facilitates this process. It is crucial to maintain anhydrous conditions, as Grignard reagents react readily with protic solvents like water, leading to their decomposition and the formation of the corresponding hydrocarbon, 1-methyl-4-pentadecylbenzene. youtube.com
A common side reaction in Grignard synthesis is the Wurtz-type coupling, where the newly formed Grignard reagent reacts with another molecule of the starting benzylic bromide to form a dimer, 1,2-bis(4-pentadecylphenyl)ethane. The reaction conditions, such as solvent, temperature, and the state of the magnesium surface, are optimized to maximize the yield of the desired Grignard reagent.
Organolithium Reagent Formation: Similarly, organolithium reagents can be prepared by treating this compound with lithium metal, typically in a hydrocarbon solvent like pentane (B18724) or hexane. libretexts.orgmasterorganicchemistry.com This reaction requires two equivalents of lithium metal; one for the formation of the organolithium compound and the second to form lithium bromide. youtube.com The resulting (4-pentadecylbenzyl)lithium is a highly reactive species.
Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. youtube.com This enhanced reactivity makes them valuable in specific synthetic applications, though they are often used interchangeably with Grignard reagents for nucleophilic additions to carbonyls and other electrophiles. youtube.comyoutube.com The handling of both reagent types requires an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.
Table 1: Synthesis of Organometallic Reagents from this compound
| Reagent Type | General Reaction | Typical Solvents | Key Considerations |
| Grignard Reagent | R-Br + Mg → R-MgBr | Diethyl ether, THF | Anhydrous conditions are essential. Inert atmosphere required. Potential for Wurtz coupling side product. |
| Organolithium Reagent | R-Br + 2Li → R-Li + LiBr | Pentane, Hexane | Anhydrous conditions are essential. Inert atmosphere required. Generally more reactive than Grignard reagents. |
| R represents the 4-pentadecylbenzyl group. |
Polymerization and Macromolecular Architectures Initiated by this compound
The reactive benzylic bromide group in this compound makes it a suitable molecule for initiating various polymerization reactions, allowing for the synthesis of polymers with unique architectures and properties imparted by the long pentadecyl tail.
Controlled Radical Polymerization Initiators (e.g., ATRP)
This compound is an excellent candidate for an initiator in Atom Transfer Radical Polymerization (ATRP), a form of controlled/"living" radical polymerization (CRP). In ATRP, the carbon-bromine bond can be reversibly activated and deactivated by a transition-metal complex (e.g., a copper-ligand complex), allowing for the controlled growth of polymer chains.
The initiation step involves the homolytic cleavage of the C-Br bond, generating a (4-pentadecylbenzyl) radical that subsequently adds to a monomer molecule (e.g., styrene, (meth)acrylates). The presence of the long C15H31 alkyl chain on the initiator molecule results in polymers where each chain is end-functionalized with this hydrophobic group. This feature can be exploited to create amphiphilic block copolymers or to induce self-assembly in the resulting materials. The efficiency of initiation is high due to the stability of the benzylic radical formed.
Polycondensation Reactions for Polymer Backbone Incorporation
Polycondensation is a step-growth polymerization process that requires the reaction of bifunctional or polyfunctional monomers to build a high molecular weight polymer chain. farabi.university As a monofunctional halide, this compound cannot form a polymer on its own via polycondensation. Instead, its primary role in such reactions is to act as a chain-stopper or an end-capping agent.
When introduced into a polycondensation reaction of A-A and B-B type monomers (e.g., a diol and a diacid), it reacts with one of the functional groups, terminating the chain growth at that end. This allows for precise control over the final molecular weight of the polymer.
For this compound to be incorporated into the main backbone of a polymer, it must first be chemically modified into a bifunctional monomer. For instance, the corresponding Grignard reagent, (4-pentadecylbenzyl)magnesium bromide, could be reacted with an electrophile containing another reactive group suitable for polymerization, such as formaldehyde (B43269) followed by reaction with a diisocyanate, to create an A-B type monomer.
Surface-Initiated Polymerization Methodologies
Surface-initiated atom transfer radical polymerization (SI-ATRP) is a powerful technique for grafting well-defined polymer chains from a substrate, creating a "polymer brush". cmu.edursc.org This method can be used to modify the surface properties of materials. cmu.edu
The process involves first immobilizing an ATRP initiator onto the target surface. This compound can be adapted for this purpose. For example, to modify a silica (B1680970) surface, a derivative of the compound containing a silane (B1218182) anchor group (e.g., a trialkoxysilane) would be synthesized. This functionalized initiator is then covalently attached to the hydroxyl groups on the silica surface. acs.orgrsc.org Once the surface is functionalized with the initiator, SI-ATRP is carried out by immersing the substrate in a solution containing monomer and the ATRP catalyst system. This results in polymer chains growing directly from the surface, each anchored by the 4-pentadecylbenzyl group. cmu.edunih.gov The long alkyl chain of the initiator can influence the packing and self-organization of the initiator monolayer on the substrate prior to polymerization.
Table 2: Applications of this compound in Polymer Synthesis
| Polymerization Method | Role of Compound | Resulting Architecture | Key Features |
| ATRP | Initiator | Linear polymers with a (4-pentadecylbenzyl) end-group. | Controlled molecular weight and low polydispersity. Hydrophobic end-functionality. |
| Polycondensation | End-capping agent | Chains terminated with a (4-pentadecylbenzyl) group. | Controls polymer molecular weight. Not incorporated into the backbone unless modified. |
| SI-ATRP | Surface-bound initiator (after modification) | Polymer brushes grown from a surface. | Covalently attached polymer layer. Tailors surface properties (e.g., wettability, biocompatibility). |
Reduction and Oxidation Chemistry of the Benzylic Moiety
The benzylic carbon in this compound is susceptible to both reduction and oxidation, providing pathways to other functionalized derivatives.
Reduction: The benzylic bromide can be readily reduced to a methyl group, converting this compound into 1-methyl-4-pentadecylbenzene. This transformation can be achieved through several methods:
Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C).
Metal Hydride Reagents: Treatment with strong hydride donors like lithium aluminum hydride (LiAlH₄) in an ether solvent, followed by an aqueous workup.
Reaction of Organometallic Intermediate: As mentioned previously, the formation of the Grignard or organolithium reagent followed by quenching with water or a mild acid will also yield the reduced product. libretexts.org
Oxidation: The benzylic bromomethyl group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reagents and conditions employed.
Oxidation to Aldehyde: The conversion to 4-pentadecylbenzaldehyde can be accomplished using methods that are mild enough to avoid over-oxidation to the carboxylic acid. Examples include:
Kornblum Oxidation: Reaction with dimethyl sulfoxide (B87167) (DMSO), often in the presence of a base like triethylamine (B128534) or facilitated by salts. wikipedia.orgmanipal.edu The reaction proceeds through an alkoxysulfonium salt intermediate. wikipedia.org
Pyridine N-oxide: Oxidation using pyridine N-oxide in the presence of silver oxide (Ag₂O) provides a convenient method under mild conditions. nih.gov
Sodium Nitrate (B79036): Heating with an aqueous solution of sodium nitrate (NaNO₃) can also effectively produce the aldehyde. acs.orgacs.org
Oxidation to Carboxylic Acid: More vigorous oxidation conditions will convert the alkyl side chain directly to a carboxylic acid. The use of strong oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will oxidize any benzylic position that has at least one hydrogen atom, yielding 4-pentadecylbenzoic acid. masterorganicchemistry.comlibretexts.org
Table 3: Summary of Reduction and Oxidation Reactions
| Transformation | Product | Reagent(s) |
| Reduction | 1-methyl-4-pentadecylbenzene | H₂/Pd-C; LiAlH₄; or R-MgBr + H₂O |
| Oxidation (Aldehyde) | 4-pentadecylbenzaldehyde | DMSO, base (Kornblum); Pyridine N-oxide/Ag₂O; NaNO₃ |
| Oxidation (Carboxylic Acid) | 4-pentadecylbenzoic acid | KMnO₄, H₃O⁺, heat |
| R-MgBr represents the Grignard reagent derived from the starting material. |
Advanced Materials Applications of 1 Bromomethyl 4 Pentadecyl Benzene Derivatives
Supramolecular Assembly and Self-Organization in Soft Matter Systems
Detailed research specifically investigating the supramolecular assembly and self-organization of 1-(Bromomethyl)-4-pentadecyl-benzene derivatives is not available in the public domain. The amphiphilic nature of the molecule, arising from the hydrophobic pentadecyl chain and the more polar bromomethyl-benzene headgroup, strongly suggests that it would undergo self-assembly in appropriate solvents. However, the specific structures formed, and the conditions under which they form, have not been experimentally documented.
Formation of Ordered Nanostructures: Micelles, Vesicles, and Lyotropic Liquid Crystals
There is no specific information available on the formation of micelles, vesicles, or lyotropic liquid crystals from this compound or its simple derivatives. In principle, derivatization of the bromomethyl group to introduce a more hydrophilic headgroup, for example by quaternization with a tertiary amine to form a cationic surfactant, would be expected to lead to the formation of such ordered nanostructures in aqueous solutions. The balance between the hydrophilic headgroup and the hydrophobic pentadecyl tail (the hydrophilic-lipophilic balance or HLB) would determine the type of aggregate formed. However, without experimental studies, critical parameters such as the critical micelle concentration (CMC), aggregate size and morphology, and the phase behavior remain unknown.
The Role of the Pentadecyl Chain in Directing Self-Assembly Processes
The long, saturated C15 alkyl (pentadecyl) chain would play a crucial role in any self-assembly process. The hydrophobic interactions between these chains are a primary driving force for aggregation in polar solvents. The length and linearity of the chain would favor van der Waals interactions, leading to ordered packing within the hydrophobic domains of any self-assembled structure. In the context of lyotropic liquid crystals, the packing of these long alkyl chains would be a key factor in determining the type of mesophase formed (e.g., lamellar, hexagonal). However, specific studies quantifying this role for this compound derivatives are absent.
Interfacial Phenomena and Surface Activity
No data on the interfacial phenomena and surface activity of this compound or its derivatives could be found. As an amphiphilic molecule, it is expected to adsorb at interfaces, such as the air-water or oil-water interface, and reduce the interfacial tension. The extent of this activity would depend on the nature of the headgroup derived from the bromomethyl moiety. Quantitative measurements of surface pressure-area isotherms, interfacial tension reduction, and the formation of stable monolayers at interfaces have not been reported.
Functional Thin Films and Surface Engineering
The application of this compound in the creation of functional thin films and in surface engineering is a promising but currently undocumented field of research. The bromomethyl group provides a reactive handle for covalent attachment to surfaces or for initiating polymerization from a surface.
Surface Modification of Substrates for Adhesion and Wettability Control
While the general principles of using self-assembled monolayers (SAMs) of long-chain alkyl compounds to control surface properties like adhesion and wettability are well-established, there are no specific studies that utilize this compound for this purpose. The long pentadecyl chain would be expected to form a densely packed, hydrophobic monolayer on a suitable substrate, which would significantly alter the surface energy and, consequently, its wettability and adhesive characteristics. The terminal bromomethyl group could potentially be further modified after monolayer formation to introduce other functionalities.
Fabrication of Monolayers, Multilayers, and Polymer Brushes
The presence of the bromomethyl group makes this compound a potential initiator for surface-initiated atom transfer radical polymerization (SI-ATRP). By anchoring this molecule to a substrate, it could be used to grow polymer brushes with controlled thickness and composition. These polymer brushes could then be used to tailor the surface properties for a wide range of applications. However, no literature could be found that demonstrates the use of this compound for the fabrication of monolayers, multilayers, or polymer brushes.
Integration into Nanotechnology and Hybrid Materials
The unique amphiphilic structure of this compound, featuring a reactive bromomethyl head and a long hydrophobic pentadecyl tail, makes it a compelling candidate for the surface modification of nanomaterials. This functionalization can impart new properties to the nanoparticles, enabling their integration into hybrid materials with tailored characteristics.
Organic Functionalization of Inorganic Nanoparticles
The process of attaching organic molecules to the surface of inorganic nanoparticles is a crucial step in tailoring their physical and chemical properties for specific applications. The reactive nature of the bromomethyl group in this compound allows for its covalent attachment to the surface of various inorganic nanoparticles, such as those with oxide surfaces. nih.gov This process can be achieved through reactions with surface hydroxyl groups, which are often present on nanoparticles like silica (B1680970) or metal oxides. nih.gov
The long pentadecyl chain of the molecule provides a hydrophobic shell around the nanoparticle core. This hydrophobic functionalization can significantly alter the nanoparticle's solubility, making it dispersible in non-polar organic solvents. This is particularly useful for creating nanocomposites where the nanoparticles need to be homogenously distributed within a polymer matrix.
The functionalization process can be categorized into two main approaches: "grafting to" and "grafting from". researchgate.net In the "grafting to" method, the pre-synthesized this compound molecule is directly attached to the nanoparticle surface. The "grafting from" approach would utilize the bromomethyl group as an initiation site for surface-initiated polymerization, which will be discussed in more detail in section 4.4.1.
The table below summarizes the potential effects of functionalizing inorganic nanoparticles with this compound.
| Property Affected | Description of Change | Potential Application |
| Solubility | Increases dispersibility in non-polar solvents and polymer matrices. | Homogenous nanocomposites, organic electronics. |
| Surface Energy | Lowers the surface energy of the nanoparticle. | Improved compatibility with hydrophobic polymers. |
| Colloidal Stability | Can enhance stability in certain media by preventing aggregation. nih.gov | Stable nanoparticle inks and coatings. |
| Interfacial Adhesion | Can improve adhesion between the inorganic nanoparticle and an organic matrix. | Reinforced polymer composites. |
Construction of Core-Shell Nanostructures for Specific Functions
Core-shell nanostructures, which consist of an inner core material coated with a shell of a different material, have garnered significant interest due to their multifunctional capabilities. mdpi.com The use of this compound and its derivatives can be envisioned in the formation of organic shells around inorganic cores, leading to the creation of hybrid core-shell nanoparticles.
The long pentadecyl-benzene tail can self-assemble or be grafted onto the surface of an inorganic core to form a well-defined organic shell. This shell can serve multiple purposes:
Passivation of the Core: The organic shell can protect the inorganic core from the surrounding environment, preventing oxidation or degradation.
Controlled Release: The shell can act as a barrier to control the release of substances encapsulated within the core.
Biocompatibility: For biomedical applications, the shell can be further modified to improve biocompatibility and reduce toxicity. nih.gov
Directed Assembly: The nature of the shell can direct the self-assembly of the nanoparticles into larger, ordered structures.
The synthesis of such core-shell structures can be achieved through various methods, including the functionalization techniques described in the previous section. For instance, an inorganic nanoparticle core could be functionalized with this compound to create a hydrophobic shell. This core-shell nanoparticle could then be dispersed in an oil phase for applications in emulsions or as a component in a non-aqueous system.
Development of Novel Polymeric Materials
The reactive bromomethyl group in this compound makes it a valuable tool in polymer chemistry, particularly as an initiator for controlled radical polymerization techniques. This allows for the synthesis of a wide range of novel polymeric materials with precisely controlled architectures and properties.
Synthesis of Tailored Polymers with Specific Architectures and Properties
This compound is an ideal initiator for Atom Transfer Radical Polymerization (ATRP). acs.orgcmu.edulibretexts.org ATRP is a powerful "living" polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. wikipedia.org The key to ATRP is the reversible activation and deactivation of the growing polymer chains, which is mediated by a transition metal catalyst, typically a copper complex. acs.orgwikipedia.org
In this context, the carbon-bromine bond in this compound can be homolytically cleaved in the presence of a copper(I) catalyst to generate a radical that can then initiate the polymerization of a wide variety of monomers, such as styrenes, acrylates, and methacrylates. cmu.educmu.edu The long pentadecyl chain from the initiator becomes the end-group of the resulting polymer chain, imparting its hydrophobic character to the entire macromolecule.
This approach enables the synthesis of various polymer architectures:
Amphiphilic Block Copolymers: By sequentially polymerizing a hydrophilic monomer followed by a hydrophobic monomer (or vice versa), it is possible to create block copolymers. mdpi.commdpi.comacs.org If this compound is used to initiate the polymerization of a hydrophilic monomer, the resulting polymer will have a hydrophobic tail and a hydrophilic chain, making it amphiphilic. These amphiphilic block copolymers can self-assemble in solution to form micelles or other nanostructures. mdpi.com
Graft Copolymers: The bromomethyl group can be attached to a pre-existing polymer backbone, and this functionalized polymer can then be used to initiate the "grafting from" polymerization of a second monomer, creating a graft copolymer.
Star Polymers: Multifunctional initiators with several bromomethyl groups can be used to grow multiple polymer chains from a central core, resulting in star-shaped polymers.
The table below illustrates the potential polymer architectures that can be synthesized using this compound as an initiator in ATRP.
| Polymer Architecture | Description | Potential Properties and Applications |
| Homopolymers | A polymer chain consisting of a single repeating monomer unit with a pentadecyl end-group. | Hydrophobic polymers for coatings and films. |
| Amphiphilic Block Copolymers | A polymer with a hydrophobic block (from the initiator and potentially a hydrophobic monomer) and a hydrophilic block. mdpi.commdpi.comacs.org | Self-assembly into micelles for drug delivery, surfactants, and emulsifiers. |
| Graft Copolymers | A polymer backbone with side chains of a different polymer. | Materials with combined properties of the backbone and the grafts, such as impact-resistant plastics. |
| Star Polymers | Multiple polymer arms radiating from a central core. | Lower viscosity compared to linear polymers of the same molecular weight, useful in rheology modification. |
Role in Polymer Cross-linking and Network Formation for Enhanced Material Performance
The reactive bromomethyl group can also be utilized for post-polymerization modification, specifically for cross-linking polymer chains to form a network structure. Cross-linking significantly enhances the mechanical properties, thermal stability, and solvent resistance of polymeric materials.
There are several ways in which this compound derivatives can be involved in cross-linking:
As a Cross-linking Agent: A molecule with two or more bromomethyl groups, such as 1,4-bis(bromomethyl)benzene, can be used to connect different polymer chains that have nucleophilic functional groups. biosynth.com While the subject compound has only one bromomethyl group, it could be modified to contain more.
Functionalization for Cross-linking: Polymers synthesized using this compound as an initiator will have a reactive group at one end. This group can participate in subsequent cross-linking reactions. For example, the bromo- group can be converted to other functional groups that can then react with a suitable cross-linker.
The formation of a cross-linked network transforms a thermoplastic material into a thermoset, which does not melt upon heating and has superior dimensional stability. The presence of the long pentadecyl chains within the cross-linked network can also influence the final properties of the material, potentially leading to materials with a unique combination of rigidity and flexibility.
Spectroscopic and Advanced Analytical Methodologies for Structural and Mechanistic Investigations of 1 Bromomethyl 4 Pentadecyl Benzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation
High-resolution NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 1-(Bromomethyl)-4-pentadecyl-benzene in solution. The distinct chemical environments of the protons (¹H) and carbon atoms (¹³C) within the molecule give rise to a unique set of signals, whose chemical shifts, multiplicities, and coupling constants provide a detailed map of the atomic connectivity.
For this compound, the ¹H NMR spectrum is expected to exhibit characteristic signals for the aromatic protons of the 1,4-disubstituted benzene (B151609) ring, the methylene protons of the bromomethyl group, and the numerous methylene and the terminal methyl protons of the long pentadecyl chain. Similarly, the ¹³C NMR spectrum would display distinct resonances for the aromatic carbons, the bromomethyl carbon, and the carbons of the alkyl chain.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH (ortho to CH₂Br) | ~7.35 (d) | ~129 |
| Aromatic CH (ortho to alkyl chain) | ~7.15 (d) | ~129 |
| Aromatic C (ipso to CH₂Br) | - | ~138 |
| Aromatic C (ipso to alkyl chain) | - | ~142 |
| CH₂Br | ~4.50 (s) | ~33 |
| Benzylic CH₂ (of pentadecyl) | ~2.60 (t) | ~36 |
| Alkyl CH₂ (bulk) | ~1.25 (m) | ~29-32 |
| Terminal CH₃ (of pentadecyl) | ~0.88 (t) | ~14 |
Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions. d = doublet, t = triplet, m = multiplet, s = singlet.
To unequivocally assign all the proton and carbon signals, especially within the complex aliphatic region of the pentadecyl chain, multi-dimensional NMR techniques are indispensable.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment would reveal the coupling relationships between adjacent protons. For instance, the correlation between the aromatic protons on the benzene ring, as well as the sequential couplings along the pentadecyl chain, can be traced.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would allow for the unambiguous assignment of the ¹³C signals for each protonated carbon in the molecule, such as linking the proton signal of the bromomethyl group to its corresponding carbon signal.
While solution-state NMR provides information on the molecule's structure in an isotropic environment, solid-state NMR (ssNMR) can offer valuable insights into the structure, packing, and dynamics of this compound in its solid form, particularly in self-assembled structures. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material, revealing information about the conformational state of the pentadecyl chain and the packing of the aromatic rings in the crystalline or aggregated state.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its identity and structural features.
The nominal molecular weight of this compound (C₂₂H₃₇Br) is approximately 380 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak in the mass spectrum would appear as a characteristic doublet (M and M+2) of similar intensity.
For a non-volatile molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed.
ESI-MS: This technique is well-suited for polar and high molecular weight compounds, though derivatization might be necessary to enhance ionization efficiency for non-polar molecules.
MALDI-MS: This is a powerful technique for analyzing large, non-volatile molecules. The sample is co-crystallized with a matrix that absorbs the laser energy, leading to gentle ionization and minimizing fragmentation, thus providing a clear molecular ion peak.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide detailed structural information.
Predicted Key Fragment Ions in the MS/MS Spectrum of this compound
| Predicted m/z | Proposed Fragment | Structural Information Confirmed |
|---|---|---|
| 301/303 | [M - Br]⁺ | Loss of the bromine atom |
| 183/185 | [CH₂(Br)C₆H₄CH₂]⁺ | Cleavage of the benzylic C-C bond |
| 91 | [C₇H₇]⁺ (tropylium ion) | Characteristic fragment of benzyl-containing compounds |
Note: m/z values are approximate and the presence of bromine isotopes will result in doublet peaks for bromine-containing fragments.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Key Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
|---|---|---|
| Aromatic C-H stretch | 3100-3000 | Moderate |
| Aliphatic C-H stretch (CH₃ and CH₂) | 2960-2850 | Strong |
| Aromatic C=C stretch | 1615-1585, 1500-1400 | Strong |
| CH₂ bend (scissoring) | ~1465 | Moderate |
| Aromatic C-H in-plane bend | 1300-1000 | Moderate |
| Aromatic C-H out-of-plane bend (p-disubstituted) | 850-800 | Strong |
| C-Br stretch | 650-550 | Moderate |
The IR spectrum would be dominated by the strong C-H stretching vibrations of the long alkyl chain. The pattern of the aromatic C-H out-of-plane bending vibrations would be indicative of the 1,4-disubstitution pattern of the benzene ring. The C-Br stretching vibration would appear in the fingerprint region of the spectrum. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene ring and the C-C backbone of the alkyl chain.
X-ray Diffraction (XRD) and Scattering Techniques for Crystalline and Amorphous Structures
X-ray diffraction and scattering are powerful analytical techniques for elucidating the atomic and molecular structure of materials. These methods are indispensable for both crystalline and amorphous substances, providing detailed information on atomic arrangements, molecular packing, and supramolecular architectures. In the context of this compound, these techniques can offer profound insights into its solid-state conformation and its behavior in solution.
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.comwpmucdn.com This technique can provide unequivocal proof of a compound's chemical structure, including bond lengths, bond angles, and stereochemistry. For a molecule like this compound, which combines a rigid aromatic core with a flexible aliphatic chain, SC-XRD can reveal crucial details about its conformational preferences in the solid state.
The process of SC-XRD involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. The positions and intensities of these spots are directly related to the arrangement of atoms in the crystal. By analyzing this diffraction pattern, the electron density map of the molecule can be reconstructed, and from this, the positions of the individual atoms can be determined with high precision.
A significant challenge in the SC-XRD analysis of long-chain alkylbenzenes is the cultivation of single crystals of sufficient size and quality. The long, flexible pentadecyl chain can introduce conformational disorder, which can hinder crystallization or result in poorly ordered crystals. However, when suitable crystals are obtained, the structural data is invaluable. For instance, the crystal structure of other long-chain alkanes has been successfully determined, revealing details about their packing and conformational behavior. nih.gov
The type of data that could be obtained from a successful SC-XRD analysis of this compound is illustrated in the hypothetical data table below. This table showcases typical crystallographic parameters and selected geometric data that would be expected from such an analysis.
Hypothetical Single Crystal X-ray Diffraction Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 5.50 |
| b (Å) | 7.80 |
| c (Å) | 45.00 |
| α (°) | 90 |
| β (°) | 95.0 |
| γ (°) | 90 |
| Volume (ų) | 1923.7 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.315 |
| Selected Bond Lengths (Å) | |
| C-Br | 1.95 |
| C(aromatic)-C(alkyl) | 1.51 |
| C(aromatic)-C(bromomethyl) | 1.50 |
| **Selected Bond Angles (°) ** | |
| C(aromatic)-C-Br | 110.5 |
| C(aromatic)-C(aromatic)-C(alkyl) | 121.0 |
Note: This data is hypothetical and for illustrative purposes only.
Small-Angle X-ray Scattering (SAXS) for Supramolecular Architectures
Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the structure of materials at the nanoscale, typically in the range of 1 to 100 nanometers. researchgate.netxenocs.comyale.edunih.govnih.gov Unlike XRD, which provides atomic-level detail of crystalline structures, SAXS is used to study larger-scale structures, such as the size and shape of nanoparticles, polymers, and biological macromolecules in solution. For amphiphilic molecules like this compound, SAXS is particularly well-suited for characterizing the supramolecular assemblies they may form in solution. researchgate.netnih.gov
The amphiphilic nature of this compound, with its hydrophobic pentadecyl tail and more polar bromomethyl-benzene headgroup, suggests that it could self-assemble into various structures in solution, such as micelles or vesicles, depending on the solvent and concentration. SAXS can provide valuable information about the size, shape, and aggregation number of these assemblies.
The following hypothetical data table illustrates the type of information that could be obtained from a SAXS analysis of this compound self-assemblies in an aqueous solution.
Hypothetical SAXS Data for this compound Micelles
| Parameter | Value |
|---|---|
| Aggregation Number (N) | 60 |
| Radius of Gyration (Rg) (nm) | 2.5 |
| Maximum Dimension (Dmax) (nm) | 6.0 |
| Micelle Shape Model | Ellipsoidal |
| Core Radius (nm) | 2.0 (hydrophobic core) |
| Shell Thickness (nm) | 0.5 (polar headgroups) |
Note: This data is hypothetical and for illustrative purposes only.
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds in a mixture. For a synthetic compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools for assessing its purity and for monitoring its synthesis. researchgate.netresearchgate.netusgs.govnih.gov
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. nih.govresearchgate.netsielc.commdpi.comresearchgate.net For a relatively non-polar compound like this compound, reversed-phase HPLC would be the method of choice. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water). The separation is based on the hydrophobic interactions of the analyte with the stationary phase. The more hydrophobic the compound, the longer it is retained on the column.
HPLC is particularly useful for assessing the purity of the final product and for identifying any by-products from the synthesis. A UV detector is typically used for aromatic compounds like this compound, as the benzene ring absorbs UV light.
Gas Chromatography (GC)
Gas Chromatography is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. markes.comthermofisher.comlabmanager.comresearchgate.netmdpi.com In GC, the mobile phase is an inert gas (e.g., helium or nitrogen), and the stationary phase is a high-boiling-point liquid coated on the inside of a capillary column. Separation is based on the compound's boiling point and its interaction with the stationary phase.
Given the long alkyl chain, this compound is expected to have a high boiling point, making GC a suitable technique for its analysis. A non-polar or medium-polarity stationary phase would likely be used. GC is often coupled with a mass spectrometer (GC-MS), which provides both retention time data for quantification and mass spectral data for definitive identification of the compound and any impurities. labmanager.comresearchgate.netmdpi.com
The following table provides hypothetical chromatographic conditions for the analysis of this compound by HPLC and GC.
Hypothetical Chromatographic Conditions for the Analysis of this compound
| Technique | Parameter | Condition |
|---|---|---|
| HPLC | Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water (90:10) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 254 nm | |
| Expected Retention Time | ~7.5 min | |
| GC | Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium | |
| Injector Temperature | 280 °C | |
| Oven Program | 150 °C (1 min), then 10 °C/min to 300 °C | |
| Detector | Mass Spectrometer (MS) | |
| Expected Retention Time | ~18.2 min |
Note: This data is hypothetical and for illustrative purposes only.
Computational Chemistry and Theoretical Modeling of 1 Bromomethyl 4 Pentadecyl Benzene Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, which solve approximations of the Schrödinger equation, are fundamental for understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular orbital energies, and reactivity, which are governed by the molecule's electronic structure. iosrjournals.org
Density Functional Theory (DFT) is a class of quantum chemical methods that calculates the electronic structure of a system based on its electron density. It offers a balance between accuracy and computational cost, making it ideal for studying reaction mechanisms in moderately sized molecules like 1-(Bromomethyl)-4-pentadecyl-benzene.
DFT can be employed to map out the potential energy surface for chemical reactions involving the reactive bromomethyl group. A common reaction would be a nucleophilic substitution (SN2), where the bromine atom is replaced by another functional group. DFT calculations can identify the geometry of the transition state and determine the activation energy, providing a quantitative measure of the reaction rate. bohrium.com This analysis reveals how the electronic properties of the benzene (B151609) ring and the steric hindrance of the long pentadecyl chain influence the reactivity of the bromomethyl group. bohrium.com
Table 1: Hypothetical DFT-Calculated Energy Profile for an SN2 Reaction This interactive table illustrates the type of data generated from DFT calculations for the reaction of this compound with a generic nucleophile (Nu⁻).
Computational methods are increasingly used to predict spectroscopic data, which serves as a crucial tool for structure verification. st-andrews.ac.uk By calculating the magnetic shielding around each nucleus, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with a high degree of accuracy. nih.govnih.gov Such predictions are invaluable for assigning peaks in experimental spectra, especially for complex molecules where signals may overlap. Machine learning models trained on large datasets of calculated and experimental spectra have further improved prediction accuracy, with mean absolute errors (MAEs) as low as 0.165 ppm for ¹H and 2.05 ppm for ¹³C shifts reported in recent studies. arxiv.org
Similarly, by calculating the second derivative of the energy with respect to atomic displacements, one can compute the vibrational frequencies of the molecule. These frequencies correspond to the absorption bands observed in an Infrared (IR) spectrum. This allows for the assignment of specific vibrational modes, such as C-H stretches of the alkyl chain, aromatic C=C stretches, and the characteristic C-Br stretch.
Table 2: Predicted Spectroscopic Data for this compound This table shows hypothetical predicted NMR and IR data alongside the structural assignments.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Self-Assembly Processes
While quantum mechanics is ideal for studying single molecules, Molecular Dynamics (MD) simulations are the tool of choice for modeling the behavior of large ensembles of molecules over time. MD uses classical mechanics to simulate the movements and interactions of atoms and molecules, providing a dynamic view of molecular systems. researchgate.net
For a molecule like this compound, MD simulations are essential for understanding its conformational flexibility and its tendency to self-assemble into larger, ordered structures. nih.gov These simulations can model systems containing thousands of molecules over nanoseconds or even microseconds. nih.gov
In the liquid or solid state, the properties of this compound are dominated by intermolecular forces. MD simulations explicitly model these interactions, which include:
Van der Waals forces: These are the primary interactions between the long pentadecyl chains, driving them to pack closely together.
π-π stacking: The aromatic benzene rings can stack on top of each other, contributing to the stability of assembled structures.
Dipole-dipole interactions: The polar C-Br bond introduces a dipole moment, leading to electrostatic interactions that can influence molecular alignment.
By simulating these forces, MD can predict how molecules will arrange themselves in a condensed phase, providing insight into the formation of micelles, bilayers, or other aggregates. rsc.orgresearchgate.net
Table 3: Key Intermolecular Interactions in this compound Systems
The combination of a rigid aromatic core and a long, flexible alkyl chain makes this compound a strong candidate for forming liquid crystals (LCs). LCs are phases of matter with properties intermediate between those of a conventional liquid and a solid crystal. MD simulations are a powerful tool for predicting whether a molecule will exhibit liquid crystalline behavior and for identifying the specific LC phases (e.g., nematic, smectic) that may form as a function of temperature or concentration.
Simulations can track order parameters that quantify the degree of orientational and positional order in the system. By running simulations at different temperatures, one can model phase transitions, such as the transition from an isotropic liquid to an ordered nematic phase, and gain a molecular-level understanding of the driving forces behind this ordering.
Structure-Property Relationship (SPR) Modeling in Materials Science Contexts
Structure-Property Relationship (SPR) modeling aims to establish a quantitative link between a molecule's chemical structure and its macroscopic properties. By combining data from quantum chemical calculations and MD simulations, SPR models can be developed to predict material properties without the need for exhaustive experimentation.
For a series of compounds related to this compound, one could systematically vary structural features (e.g., the length of the alkyl chain, substitution on the benzene ring) and compute the resulting properties. For instance, MD simulations could predict how the liquid crystal clearing point (the temperature at which the LC phase transitions to an isotropic liquid) changes with the length of the alkyl tail. This data can then be used to build a predictive model, accelerating the discovery of new materials with desired thermal or self-assembly characteristics.
Table 4: Hypothetical Structure-Property Relationship for Alkylbenzene Derivatives This table illustrates how a property like the nematic-isotropic transition temperature (TNI), as modeled by MD simulations, might depend on the alkyl chain length.
Chemoinformatics and Database Mining for Related Compounds and Reactions
Chemoinformatics and database mining are powerful tools for exploring the vast chemical space surrounding this compound. These computational techniques enable the identification of structurally similar compounds, the prediction of properties, and the discovery of potential synthetic routes and reactions.
Several large-scale chemical databases serve as primary resources for identifying compounds structurally related to this compound. These databases contain a wealth of information, including chemical structures, properties, and links to scientific literature.
Key databases for such searches include:
PubChem: A public repository containing information on millions of compounds, including their structures, identifiers, chemical and physical properties, and biological activities. A substructure or similarity search in PubChem using the this compound backbone would yield a list of analogous compounds. A tutorial on how to mine the PubChem database for similar compounds is available and provides a step-by-step guide for researchers. youtube.com
ChEMBL: A manually curated chemical database of bioactive molecules with drug-like properties. neovarsity.orgrsc.org It contains information on over 2.4 million compounds and is a valuable resource for discovering compounds with potential biological activity. neovarsity.org
ChemDB: A database that aggregates information from various commercial and public sources, containing millions of compounds. oup.com It offers tools for searching and analyzing chemical information.
AromaDb: A specialized database focusing on aroma compounds from medicinal and aromatic plants, which could be relevant for identifying natural product analogs with long alkyl chains. cncb.ac.cn
A search for compounds similar to this compound would likely identify other long-chain alkylbenzenes, brominated aromatic compounds, and molecules with different substitution patterns on the benzene ring.
Interactive Data Table: Representative Structurally Similar Compounds
| Compound Name | Molecular Formula | Key Structural Difference from this compound |
| 1,4-Bis(bromomethyl)benzene | C₈H₈Br₂ | Additional bromomethyl group in the para position. nih.govacs.org |
| 1-(Bromomethyl)-4-ethylbenzene | C₉H₁₁Br | Ethyl group instead of a pentadecyl group at the para position. cncb.ac.cn |
| 1-(Bromomethyl)-4-methylbenzene | C₈H₉Br | Methyl group instead of a pentadecyl group at the para position. nih.gov |
| 1-(Bromomethyl)-4-(methylsulfinyl)benzene | C₈H₉BrOS | Methylsulfinyl group instead of a pentadecyl group at the para position. nih.gov |
| Pentadecylbenzene | C₂₁H₃₆ | Lacks the bromomethyl group. acs.org |
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular property. For a compound like this compound, QSAR models could be developed to predict various endpoints, such as toxicity or environmental fate.
The general workflow for developing a QSAR model involves:
Data Collection: Gathering a dataset of compounds with known activity or property values. For instance, a dataset of substituted benzenes with measured toxicity to Tetrahymena pyriformis has been used to develop robust QSAR models. nih.govacs.org
Descriptor Calculation: Calculating molecular descriptors that quantify various aspects of the chemical structure (e.g., size, shape, electronic properties).
Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical relationship between the descriptors and the activity/property.
Model Validation: Assessing the predictive power of the model using external datasets or cross-validation techniques.
Studies on substituted benzenes have shown that properties like hydrophobicity, electrostatic interactions, and hydrogen bonding play crucial roles in their biological activity. nih.gov Machine learning-based QSAR models have also been successfully applied to classify lung surfactant inhibitors, demonstrating the power of these techniques in predictive toxicology. nih.gov
Chemical reaction databases can be mined to identify known reactions involving compounds similar to this compound or to predict potential synthetic pathways. This can be particularly useful for understanding its reactivity and potential for chemical transformations.
Computational approaches can predict reaction pathways and activation energies. For example, studies have detailed the computational prediction of reaction pathways for the bromination of alkenes and the reactions of brominated alkyl radicals. researchgate.netresearchgate.net While not directly on this compound, the methodologies from these studies can be applied. For instance, the bromination of the corresponding 4-pentadecyltoluene would be a likely synthetic route.
Furthermore, automated reaction prediction tools can explore complex reaction networks. chemrxiv.org These tools can help in understanding potential side reactions and degradation pathways of this compound under various conditions. Research on the upcycling of polyolefins to aromatics also provides insights into the types of reactions and intermediates that might be relevant for long-chain alkylbenzenes. acs.org
Q & A
Q. What are the standard synthetic routes for 1-(Bromomethyl)-4-pentadecyl-benzene?
Answer: The synthesis typically involves two key steps: (1) introducing the pentadecyl chain to the benzene ring and (2) brominating the methyl group.
- Step 1 (Alkylation): A Friedel-Crafts alkylation can attach the pentadecyl group to benzene using 1-bromopentadecane and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
- Step 2 (Bromination): The methyl group is brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or via photochemical methods .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is used to isolate the product .
Q. How can the purity of this compound be validated?
Answer: Analytical techniques include:
- NMR Spectroscopy: ¹H NMR (e.g., δ 3.5–4.0 ppm for -CH₂Br; δ 0.8–1.5 ppm for pentadecyl chain protons) and ¹³C NMR (e.g., δ 30–35 ppm for BrCH₂-) confirm structural integrity .
- GC-MS: Molecular ion peaks at m/z ~392 (C₂₂H₃₅Br⁺) and fragmentation patterns verify purity .
- Elemental Analysis: Br and C content should align with theoretical values (e.g., Br ~20.4%) .
Q. What safety precautions are critical during synthesis?
Answer:
- Handling Brominated Compounds: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact.
- Waste Disposal: Halogenated waste must be segregated and treated by certified facilities .
- Spill Management: Neutralize bromine leaks with sodium thiosulfate or sand, followed by proper disposal .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Answer:
- Catalyst Screening: Test alternative catalysts (e.g., FeBr₃ vs. AlCl₃) to reduce side reactions .
- Solvent Optimization: High-boiling solvents (e.g., DMF or toluene) improve solubility of the long alkyl chain .
- Flow Reactors: Continuous flow systems enhance heat transfer and reduce decomposition risks .
Q. How do structural modifications (e.g., alkyl chain length) affect reactivity?
Answer:
- Steric Effects: Longer chains (e.g., pentadecyl) hinder electrophilic substitution due to steric bulk, requiring elevated temperatures or prolonged reaction times .
- Solubility: The pentadecyl group increases hydrophobicity, necessitating polar aprotic solvents (e.g., DCM) for homogeneous mixing .
- By-Product Analysis: Monitor debromination or chain oxidation via TLC or HPLC .
Q. What computational tools aid in retrosynthetic planning?
Answer:
- AI-Powered Platforms: Tools like Pistachio and Reaxys predict viable routes using databases of known reactions. For example, retrosynthesis might prioritize bromination after alkylation to avoid side reactions .
- DFT Calculations: Simulate reaction pathways (e.g., bromination radical intermediates) to identify energy barriers and optimal conditions .
Q. How can contradictions in reported reaction yields be resolved?
Answer:
- Reproducibility Checks: Verify catalyst purity, moisture control, and stoichiometry. For example, trace water deactivates AlCl₃, reducing alkylation efficiency .
- By-Product Identification: Use LC-MS or GC-MS to detect impurities (e.g., di-brominated derivatives) and adjust bromination time/temperature .
Q. What advanced applications exist for this compound in materials science?
Answer:
- Self-Assembly: The pentadecyl chain enables micelle or vesicle formation in aqueous media, useful for drug delivery systems .
- Fluorescent Probes: Functionalization with aggregation-induced emission (AIE) moieties creates sensors for real-time cellular imaging .
- Polymer Additives: Acts as a flame retardant or plasticizer due to bromine’s radical-scavenging properties .
Q. How is the compound characterized in kinetic studies?
Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated analogs to probe mechanisms (e.g., radical vs. ionic bromination) .
- Arrhenius Analysis: Measure rate constants at varying temperatures to calculate activation energy .
Methodological Tables
| Parameter | Conditions for Alkylation | Conditions for Bromination |
|---|---|---|
| Catalyst | AlCl₃ (1.2 equiv) | NBS (1.1 equiv), AIBN (0.1 equiv) |
| Solvent | Anhydrous DCM | CCl₄ |
| Temperature | 0°C → RT, 12 h | 80°C, 6 h (reflux) |
| Yield (Reported) | 65–75% | 50–60% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
